molecular formula C17H19N3O3 B2494457 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide CAS No. 2034347-91-4

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Número de catálogo B2494457
Número CAS: 2034347-91-4
Peso molecular: 313.357
Clave InChI: LNZMYWKWQSFQCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Synthesis Analysis

The synthesis of related benzoxazepines and benzothiazepines involves cyclizations of specific precursors, indicating a methodology that might be relevant for synthesizing the compound . For instance, Katritzky et al. (2001) detailed the synthesis of 1,4-benzothiazepines and 1,4-benzoxazepines via cyclizations, presenting a potential pathway for related compound synthesis (Katritzky, Xu, He, & Mehta, 2001).

Molecular Structure Analysis

For understanding the molecular structure, the crystal structure and spectral analysis play crucial roles. The detailed structural characterization, including NMR and X-ray diffraction, provides insights into the molecular architecture of compounds. This level of analysis is essential for confirming the chemical structures of synthesized compounds, as exemplified in the synthesis and characterization of pyrazolo[3,4-d]pyrimidine analogs of potent antitumor agents by Taylor and Patel (1992) (Taylor & Patel, 1992).

Chemical Reactions and Properties

The chemical reactions and properties of related compounds, such as their synthesis routes, reaction conditions, and the influence of substituents on their activity, provide valuable insights. For example, the cycloaddition of dibenzoxazepinium ylides to acetylenes and fullerene C60 discussed by Khlebnikov et al. (2010) might offer perspectives on the reactivity and functionalization possibilities of oxazepines (Khlebnikov et al., 2010).

Propiedades

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-pyrrol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c21-16(12-19-8-3-4-9-19)18-7-10-20-11-14-5-1-2-6-15(14)23-13-17(20)22/h1-6,8-9H,7,10-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZMYWKWQSFQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(1H-pyrrol-1-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.